Product packaging for Lji308(Cat. No.:CAS No. 1627709-94-7)

Lji308

Numéro de catalogue: B608603
Numéro CAS: 1627709-94-7
Poids moléculaire: 368.3838
Clé InChI: YUYJEQHNWKQNBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the MAPK/ERK Signaling Pathway and RSK Integration

The MAPK/ERK signaling pathway is a highly conserved cascade that transduces extracellular stimuli, such as growth factors, hormones, and cytokines, into intracellular responses imrpress.complos.org. This pathway typically involves a series of phosphorylation events: Ras activates Raf kinases, which phosphorylate and activate MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK1 and ERK2 oaepublish.comresearchgate.net. RSKs are direct downstream targets of ERK1/2 oaepublish.comimrpress.comnih.gov. Upon activation of the Ras/MAPK pathway, ERK1/2 directly phosphorylates RSK proteins, often in conjunction with phosphoinositide-dependent kinase 1 (PDK1) oaepublish.comimrpress.com. Activated RSKs then phosphorylate a variety of substrates in both the cytoplasm and the nucleus, mediating a wide range of cellular outcomes oaepublish.comimrpress.comnih.gov. This integration positions RSKs as crucial mediators of ERK signal transduction imrpress.comnih.gov.

RSK Isoforms (RSK1, RSK2, RSK3, RSK4): Structure, Activation, and Differential Expression

The human RSK family consists of four isoforms: RSK1, RSK2, RSK3, and RSK4 oaepublish.comimrpress.comnih.gov. These isoforms share significant sequence homology, typically ranging from 65% to 80% amino acid identity imrpress.comresearchgate.netresearchgate.netnih.gov. Structurally, RSKs are characterized by the presence of two distinct functional kinase domains: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD) oaepublish.comimrpress.comresearchgate.net. Activation of RSKs is a complex, multi-step process involving sequential phosphorylation events by both ERK1/2 and PDK1 oaepublish.comimrpress.comnih.gov.

While the RSK isoforms share structural and activation mechanisms, they exhibit variations in tissue expression levels, implying potentially distinct or overlapping functions oaepublish.comimrpress.com. For instance, RSK1 is predominantly expressed in tissues such as the cerebellum, lung, kidney, and pancreas oaepublish.com. Although the high degree of homology might suggest functional redundancy, evidence supports the existence of isoform-specific functions nih.gov. Some studies suggest that RSK1 and RSK2 may primarily promote cell growth and proliferation, while RSK3 and RSK4 might have tumor suppressor-like functions, inducing cell arrest and apoptosis researchgate.netresearchgate.net. However, the specific and overlapping functions of individual RSK isoforms are still being actively investigated imrpress.comnih.gov.

Role of RSKs in Fundamental Cellular Processes

RSK family proteins regulate a multitude of cellular processes essential for normal development and tissue homeostasis. Their aberrant activity contributes significantly to the pathogenesis of various diseases, particularly cancer oaepublish.comimrpress.comnih.govresearchgate.net.

RSKs play a significant role in regulating cell proliferation and growth, often by modulating the activity of proteins involved in cell cycle progression and gene transcription oaepublish.comimrpress.comnih.gov. They can influence nuclear protein activity, including transcription factors oaepublish.com. For example, RSK1 can phosphorylate serum response factor (SRF) and cAMP response element-binding protein (CREB), which are involved in regulating immediate-early gene responses imrpress.com. RSKs are involved in cell cycle progression by regulating the expression of cell cycle regulatory proteins bioscientifica.com.

RSK isoforms are known to promote cell survival by inactivating several apoptotic effectors imrpress.comnih.gov. They contribute to the regulation of cell survival pathways oaepublish.comimrpress.comnih.govresearchgate.net. RSK-mediated signaling can protect cells from various death stimuli.

RSKs are involved in the regulation of cell motility, migration, and invasion, processes critical for development, wound healing, and cancer metastasis oaepublish.comimrpress.comnih.govresearchgate.net. RSK signaling can influence the expression and activity of proteins that regulate cell adhesion and migration bioscientifica.comresearchgate.net.

RSKs are involved in protein synthesis and translational control oaepublish.comimrpress.comnih.gov. As their name suggests, they can phosphorylate ribosomal protein S6, a component of the 40S ribosomal subunit, which is involved in regulating mRNA translation oaepublish.comwikipedia.org. Beyond ribosomal protein S6, RSKs phosphorylate other substrates involved in the translational machinery, such as the translation initiation factor eIF4B and the translational repressor PDCD4 nih.gov. RSK-mediated regulation of these factors can significantly impact the translation of mRNAs encoding proteins crucial for cell cycle progression, survival, and migration nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18F2N2O2 B608603 Lji308 CAS No. 1627709-94-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,6-difluoro-4-[4-(4-morpholin-4-ylphenyl)pyridin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O2/c22-19-11-15(12-20(23)21(19)26)18-13-24-6-5-17(18)14-1-3-16(4-2-14)25-7-9-27-10-8-25/h1-6,11-13,26H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYJEQHNWKQNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Lji308 As a Pan Ribosomal S6 Kinase Rsk Inhibitor

Discovery and Early Characterization of LJI308

The development of this compound was influenced by the prior RSK inhibitor, BI-D1870. researchgate.netresearchgate.net this compound was characterized as a novel, potent, and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family. axonmedchem.comcaymanchem.combertin-bioreagent.com Its discovery, along with LJH685, provided researchers with improved in vitro tools to investigate the significance of RSK signaling in cancer cells and evaluate RSK as a therapeutic target. researchgate.netacs.org Early studies demonstrated that this compound efficiently inhibits RSK activity in both in vitro assays and cellular contexts. acs.org

Inhibitory Profile of this compound Against RSK Isoforms

This compound functions as a potent pan-RSK inhibitor, demonstrating inhibitory activity against multiple RSK isoforms. selleckchem.commedchemexpress.comadooq.comrndsystems.com

IC50 Values for RSK1, RSK2, and RSK3

This compound exhibits potent inhibition of RSK1, RSK2, and RSK3. Reported half-maximal inhibitory concentration (IC50) values for this compound against these isoforms are in the low nanomolar range. axonmedchem.comselleckchem.commedchemexpress.comadooq.comrndsystems.comfishersci.fi

RSK Isoform IC50 (nM) Source
RSK1 3-6 researchgate.netaxonmedchem.comselleckchem.commedchemexpress.comadooq.comrndsystems.comfishersci.fi
RSK2 4 researchgate.netaxonmedchem.comselleckchem.commedchemexpress.comadooq.comrndsystems.comfishersci.fi
RSK3 13 researchgate.netaxonmedchem.comselleckchem.commedchemexpress.comadooq.comrndsystems.comfishersci.fi

In cellular contexts, this compound has been shown to inhibit the phosphorylation of RSK (at T359/S363) and its downstream substrate, Y-box binding protein 1 (YB-1) (at S102). medchemexpress.comfishersci.fimedchemexpress.com This inhibition of YB-1 phosphorylation correlates with the inhibition of cell growth in certain cancer cell lines, particularly in anchorage-independent growth settings and in cells with KRAS mutations. caymanchem.comacs.orgselleckchem.commedchemexpress.commedchemexpress.com

Selectivity Profile of this compound Against Other Kinases (e.g., S6K1, MEK4, HIP kinase 1)

This compound demonstrates selectivity for RSK isoforms over a broad panel of other kinases. caymanchem.combertin-bioreagent.comrndsystems.com While primarily selective for RSK1, RSK3, and RSK4 in a panel of 442 kinases, this compound has shown inhibitory activity against other kinases such as S6K1, MEK4, and HIP kinase 1, albeit at higher concentrations in the low micromolar range. caymanchem.combertin-bioreagent.com Specifically, this compound inhibits S6K1 with an IC50 of 0.8 μM. medchemexpress.commedchemexpress.com

Comparison with Other RSK Inhibitors (e.g., SL0101, BI-D1870, LJH685)

This compound is one of several small-molecule inhibitors developed to target RSK, alongside compounds like SL0101, BI-D1870, and LJH685. researchgate.netnih.govnih.govoaepublish.comtandfonline.com These inhibitors generally target the N-terminal kinase domain (NTKD) of RSK. tandfonline.comtandfonline.com

Relative Potency and Selectivity

Compared to earlier RSK inhibitors, this compound and LJH685 were developed with improved selectivity. nih.gov BI-D1870 is a potent pan-RSK inhibitor but has been reported to exhibit some off-target activity and is considered less specific for RSK isoforms compared to LJH685 and this compound. nih.govoaepublish.comtandfonline.comguidetopharmacology.orgresearchgate.netresearchgate.net SL0101, while highly selective for RSK, is reported to have lower potency compared to BI-D1870. tandfonline.comtandfonline.com LJH685 and this compound have shown higher inhibition efficiency on RSK3 compared to BI-D1870. researchgate.net

Inhibitor RSK1 IC50 (nM) RSK2 IC50 (nM) RSK3 IC50 (nM) Notes Source
This compound 3-6 4 13 Potent pan-RSK inhibitor with improved selectivity researchgate.netaxonmedchem.comselleckchem.commedchemexpress.comadooq.comrndsystems.comfishersci.fi
BI-D1870 31 24 18 Potent pan-RSK inhibitor, some off-target activity researchgate.netmedchemexpress.com
LJH685 6 5 4 Potent and selective RSK inhibitor researchgate.netmedchemexpress.com
SL0101 89 - - Selective RSK1/2 inhibitor, lower potency tandfonline.commedchemexpress.com

Note: IC50 values can vary depending on the specific assay conditions and studies.

Despite their potency and selectivity in vitro and in cells, a common limitation among this compound, LJH685, and BI-D1870 has been poor pharmacokinetic profiles in some studies, which has impacted their development and clinical utility. researchgate.netoaepublish.comtandfonline.com

Structural Considerations and Analog Development

This compound is described as a bis-phenol pyrazole (B372694) derivative. researchgate.net Structural analysis of related inhibitors like LJH685 suggests that their specific non-planar conformations can contribute to their selectivity for RSK family kinases. researchgate.netacs.org Efforts in analog development have focused on improving the properties of RSK inhibitors, including structure-activity relationship (SAR) studies based on scaffolds like substituted pteridinones, which are related to BI-D1870. researchgate.netresearchgate.netnih.govresearchgate.net The development of this compound and LJH685 represents advancements in creating more selective RSK inhibitors compared to earlier compounds. nih.gov

Compound PubChem CIDs

Molecular Mechanisms of Action of Lji308

Inhibition of RSK Kinase Activity

LJI308 functions as a potent inhibitor across multiple isoforms of the RSK kinase family, including RSK1, RSK2, and RSK3. Its inhibitory potency is typically observed in the low nanomolar range, as indicated by IC50 values medchemexpress.comscientificlabs.ietocris.com.

Binding to the N-terminal Kinase Domain (NTKD) ATP-binding Site

This compound exerts its inhibitory effect by binding to the N-terminal kinase domain (NTKD) of RSK scientificlabs.ietandfonline.com. This domain contains the crucial ATP-binding site, which is essential for RSK's catalytic function scientificlabs.iescbt.com. By occupying this site, this compound directly competes with ATP, thereby preventing the enzyme from accessing its necessary phosphate (B84403) donor and inhibiting its kinase activity scbt.com. Structural studies of similar RSK inhibitors that target the NTKD ATP-binding site provide insights into the molecular interactions governing this binding event researchgate.net.

Allosteric vs. ATP-Competitive Inhibition Mechanisms

This compound is classified as a potent ATP-competitive inhibitor of RSK tandfonline.comtandfonline.com. This mechanism involves direct competition with ATP for the same binding pocket within the RSK enzyme's NTKD. By outcompeting ATP, this compound effectively blocks the phosphorylation of RSK substrates. This is in contrast to allosteric inhibitors, which bind to a different site on the enzyme to induce a conformational change that affects activity. Other inhibitors targeting RSK, such as BI-D1870, also operate through an ATP-competitive mechanism scbt.commrc.ac.uk.

Downstream Substrate Phosphorylation Inhibition

A key consequence of this compound-mediated RSK inhibition is the reduced phosphorylation of proteins that are substrates of RSK. A prominent example is the Y-box binding protein 1 (YB-1).

Y-box Binding Protein 1 (YB-1) Phosphorylation at Serine 102 (S102)

RSK is recognized as the primary kinase responsible for phosphorylating YB-1 at the Serine 102 (S102) residue nih.gov. Phosphorylation at this site is critical for regulating YB-1's cellular localization and its subsequent influence on gene expression tandfonline.commdpi.com. This compound has been shown to effectively inhibit the phosphorylation of YB-1 at S102 medchemexpress.comtandfonline.comnih.govresearchgate.net. This inhibitory effect has been demonstrated in various cellular contexts, including cancer cell lines with specific mutations or those stimulated by growth factors or irradiation medchemexpress.comnih.govresearchgate.net. For instance, this compound inhibits YB-1 (S102) phosphorylation in colorectal cancer (CRC) and triple-negative breast cancer (TNBC) cell lines scientificlabs.ieresearchgate.netmdpi.com.

Table 1: this compound Inhibition of YB-1 (S102) Phosphorylation

Cell LineKRAS StatusStimulus/MutationThis compound Effect on pYB-1 (S102)Reference
HCT116KRAS(G13D)KRAS(G13D) mutationInhibited researchgate.netmdpi.com
SW48KRAS wild-typeUnstimulatedInhibited researchgate.netmdpi.com
CaCo2KRAS wild-typeUnstimulatedInhibited mdpi.com
CaCo2KRAS(G12V)Conditional KRAS(G12V) expressionInhibited mdpi.com
MDA-MB-231KRAS mutatedKRAS mutationInhibited (approx. 86% at 2.5 µM) medchemexpress.com
HBL-100KRAS wild-typeEGF stimulation, IrradiationEffectively blocked medchemexpress.com
MDA-MB-231, MDA-MB-468, Hs 578T, MCF7, HBL-100, SKBR3VariousIrradiation, EGF treatment, KRAS mutationInhibited nih.gov
Dependence on MAPK/ERK Pathway Activation (e.g., KRAS mutation, EGF stimulation, irradiation)

The phosphorylation of YB-1 at S102 is frequently linked to the activation status of the MAPK/ERK signaling pathway. Activation of this pathway can be triggered by various external cues, such as growth factors like EGF, exposure to irradiation, or the presence of activating mutations in genes such as KRAS tandfonline.comnih.govwikipedia.orgnih.gov. In cells harboring KRAS mutations, a constitutive phosphorylation of YB-1 at S102 is often observed researchgate.netmdpi.com. This compound has been shown to effectively block the phosphorylation of YB-1 that is induced by these activators of the MAPK/ERK pathway medchemexpress.comnih.gov. Research indicates that in cells with KRAS mutations, the phosphorylation of YB-1 S102 is predominantly reliant on the activity of the MAPK/ERK pathway researchgate.netnih.gov.

Ribosomal S6 Protein (S6RP) Phosphorylation

Ribosomal S6 protein (S6RP) is a known substrate of S6 kinases, including p70S6K and p90RSK (RSK). While RSK can phosphorylate S6RP, studies using this compound have indicated that it effectively reduces the phosphorylation levels of Y-box binding protein-1 (YB-1) at Ser102 but not ribosomal S6 protein (S6RP) at Ser235/236 scientificlabs.iesigmaaldrich.com. This suggests that while RSK can phosphorylate S6RP, this compound's primary impact on translation-related substrates appears to be more pronounced on other targets like YB-1 and potentially eIF4B and PDCD4, depending on the cellular context and the dominant signaling pathways.

Other RSK-dependent Substrates (e.g., PDCD4, eIF4B)

RSKs regulate the activity of translation initiation factors such as eIF4B and the translational repressor PDCD4, particularly in cells with upregulated MAPK pathway signaling researchgate.netnih.gov. Phosphorylation of eIF4B by RSKs can enhance its interaction with the eIF4F complex, leading to increased ATPase and helicase activities of eIF4A nih.gov. Additionally, RSK-mediated phosphorylation of PDCD4, specifically at Ser76, promotes its degradation researchgate.netnih.gov. Low levels of PDCD4 reduce its inhibitory effect on eIF4A, thereby increasing the translation of mRNAs sensitive to eIF4A activity, including those encoding factors involved in cell cycle progression and survival nih.gov.

Research findings highlight the differential regulation of these substrates by specific RSK isoforms. For instance, RSK1 and RSK2 have been shown to phosphorylate and promote the degradation of PDCD4, while RSK3 and/or RSK4 may be involved in the phosphorylation of eIF4B nih.gov. This compound, as a pan-RSK inhibitor, would therefore be expected to impact the phosphorylation and activity of both PDCD4 and eIF4B, contributing to its effects on cellular processes like proliferation and migration, particularly in cancer cells with activated MAPK signaling researchgate.netnih.gov.

This compound has been shown to effectively reduce cellular YB-1 phosphorylation at Ser102 scientificlabs.iesigmaaldrich.comnih.gov. This phosphorylation is primarily mediated by the MAPK pathway via RSK nih.govresearchgate.net. Inhibition of YB-1 phosphorylation by this compound correlates with the inhibition of cell growth in certain cancer cell lines, particularly in an anchorage-independent setting and in those overexpressing YB-1 scientificlabs.iesigmaaldrich.cominvivochem.com.

Data Table: Effect of this compound on RSK Isoform Activity

RSK IsoformIC₅₀ (nM)ATP Concentration (µM)
RSK165
RSK2420
RSK31310

Data compiled from sources scientificlabs.iesigmaaldrich.comsigmaaldrich.com. Note: IC₅₀ values represent the half-maximal inhibitory concentration.

Data Table: Effect of this compound on Substrate Phosphorylation

SubstratePhosphorylation SiteEffect of this compoundCellular ContextSource
YB-1Ser102Effectively reduced/completely inhibited phosphorylationMDA-MB-231, H358, SW48, HTRY-LT cells (TNBC, CRC) scientificlabs.iesigmaaldrich.comnih.gov
Ribosomal S6 ProteinS235/236No significant reduction in phosphorylation levelHTRY-LT cells (TNBC) scientificlabs.iesigmaaldrich.com
PDCD4Ser76Phosphorylation promotes degradation (RSK-mediated)TNBC cells with upregulated MAPK pathway researchgate.netnih.gov
eIF4BNot specifiedPhosphorylation enhances activity (RSK-mediated)TNBC cells with upregulated MAPK pathway researchgate.netnih.gov

Data compiled from sources scientificlabs.iesigmaaldrich.comresearchgate.netnih.govnih.gov.

Interplay with Other Signaling Pathways

RSK signaling does not operate in isolation but interacts with other crucial cellular pathways, influencing a wide range of cellular outcomes.

Cross-talk with PI3K/Akt Pathway

The PI3K/Akt and MAPK/ERK pathways are two major signaling cascades that regulate various cellular processes, including cell growth, proliferation, and survival tandfonline.comresearchgate.net. Both pathways can converge to regulate components of the translational machinery tandfonline.com. While RSK is a downstream effector of the MAPK/ERK pathway, there is evidence of interplay between RSK and the PI3K/Akt pathway.

In some cellular contexts, such as triple-negative breast cancer (TNBC) cells with hyperactivated PI3K/Akt/mTORC1 pathway, the regulation of eIF4B and PDCD4 by RSKs may not be as prominent as in cells with upregulated MAPK signaling researchgate.netnih.gov. However, simultaneous targeting of RSK and Akt has been shown to efficiently inhibit proliferation and enhance chemosensitivity in certain cancer cells, suggesting a functional interaction or complementary roles in promoting cell survival and growth nih.govnih.gov. While RSK2 inhibition may not directly affect phospho-Akt levels in some contexts, the convergence of these pathways on shared or related downstream effectors highlights the potential for cross-talk and the rationale for targeting both pathways in certain malignancies tandfonline.commdpi.com.

Influence on NFκB and CREB Signaling

RSKs have been implicated in the regulation of transcription factors, including NFκB and CREB mdpi.comnih.govoncotarget.comoaepublish.com. RSK can regulate NFκB signaling, potentially through the phosphorylation of IκB kinase (IKK), which leads to the degradation of IκB and allows NFκB to translocate to the nucleus oncotarget.com. This interaction suggests that RSK inhibition by this compound could potentially impact NFκB-mediated gene expression, including that of anti-apoptotic genes oncotarget.com.

Oncology Applications

Preclinical research has explored the efficacy of this compound in various cancer models, with a significant focus on triple-negative breast cancer due to the implication of the RSK pathway in this aggressive subtype nih.govnih.gov.

Triple-Negative Breast Cancer (TNBC) Models

TNBC is characterized by a lack of estrogen receptor, progesterone (B1679170) receptor, and HER2 expression, and it is associated with high recurrence rates and poor prognosis nih.govnih.govtandfonline.com. The RSK pathway has been identified as pivotal for the growth and proliferation of cancer stem cells (CSCs), which are thought to drive tumor relapse in TNBC nih.govnih.govoncotarget.com. This compound has been investigated for its potential to target the CSC population and inhibit TNBC growth and dissemination nih.govnih.govoncotarget.com.

Inhibition of Cell Viability and Growth (2D and 3D cultures)

Studies have demonstrated that this compound can decrease the viability and suppress the growth of TNBC cell lines in both two-dimensional (2D) and three-dimensional (3D) culture models apexbt.comnih.govnih.govresearchgate.net. Treatment of HTRY-LT cell lines, which are characterized by YB-1 overexpression, with increasing concentrations of this compound (1-10 μM) resulted in a significant decrease in cell viability, by up to 90% after 4 or 8 days apexbt.comnih.govresearchgate.net. In contrast, minimal to no effect was observed in non-tumorigenic control cells (HTRZ) under the same conditions, suggesting a selective toxicity towards transformed cells apexbt.comnih.govnih.govresearchgate.net. This compound also effectively suppressed the growth of HTRY-LT cells in 3D soft agar (B569324) cultures, a model that reflects anchorage-independent growth characteristic of transformed cells nih.govresearchgate.net. Similar growth suppression in 3D cultures was observed in other TNBC cell lines, such as MDA-MB-231 and SUM149 nih.govresearchgate.net.

Table 1: Effect of this compound on Cell Viability in HTRY-LT Cells

Cell LineThis compound ConcentrationDurationDecrease in ViabilityCitation
HTRY-LT1-10 μM4 or 8 daysUp to 90% apexbt.comnih.govresearchgate.net
HTRZ (Control)1-10 μM4 or 8 daysLittle to no effect apexbt.comnih.govresearchgate.net
Induction of Apoptosis

The reduction in cell growth and viability observed with this compound treatment in TNBC cells has been attributed, at least in part, to the induction of apoptosis nih.govnih.govresearchgate.net. Studies using annexin (B1180172) V staining have shown an increase in apoptotic cells following treatment with this compound nih.govresearchgate.net. This suggests that this compound promotes programmed cell death as a mechanism of its anti-cancer effect in TNBC models nih.govnih.govresearchgate.net.

Targeting Cancer Stem Cells (CSCs) and Overcoming Chemoresistance

This compound has shown potential in targeting the CSC population in TNBC, which is crucial for overcoming chemoresistance and preventing tumor relapse nih.govnih.govoncotarget.com. TNBC is enriched in CSCs, contributing to its aggressive nature and high recurrence rate nih.govnih.govoncotarget.com. Studies have indicated that this compound treatment can eradicate both the CSC and non-CSC populations nih.gov. This suggests that this compound may act as a comprehensive agent, addressing both the bulk of the tumor and the cells responsible for regrowth nih.gov. Inhibition of RSK using this compound has been found sufficient to eradicate the CSC population, including those with the CD44+/CD49f+ phenotype which are less sensitive to conventional chemotherapy nih.govnih.govcore.ac.uk. This targeting of CSCs by this compound contributes to its potential to overcome chemoresistance in TNBC apexbt.comnih.govnih.govoncotarget.commedkoo.com.

Sensitivity of YB-1 Overexpressing TNBC Cells

Overexpression of the Y-box binding protein-1 (YB-1) oncogene is associated with a multi-drug resistance phenotype in TNBC nih.govnih.gov. Despite this resistance, TNBC cells overexpressing YB-1 have been shown to be sensitive to this compound nih.govnih.gov. This compound inhibits the activation (phosphorylation) of the oncogenic YB-1 transcription factor, which is mediated by RSK nih.govresearchgate.netmedchemexpress.com. This inhibition of YB-1 phosphorylation by this compound is a key mechanism by which it exerts its effects in these resistant cells nih.govresearchgate.netmedchemexpress.com. In KRAS-mutated TNBC cell line MDA-MB-231, this compound at concentrations starting from 2.5 μM inhibited YB-1 phosphorylation by approximately 86% medchemexpress.com.

Colorectal Cancer (CRC) Models

While the focus of preclinical studies on this compound has been primarily on TNBC, there is some indication of its potential relevance in colorectal cancer models, particularly in the context of YB-1 phosphorylation and drug resistance medchemexpress.comresearchgate.net. YB-1 is overexpressed in CRC and linked to chemoresistance medchemexpress.comresearchgate.net. This compound has been shown to inhibit YB-1 phosphorylation in CRC cells at concentrations ranging from 5 to 25 μM medchemexpress.com. Preclinical studies in colorectal cancer have also shown that dual targeting of RSK and AKT may be beneficial, although this involves combination strategies rather than this compound alone in CRC models discussed in the provided context researchgate.net.

Inhibition of YB-1 Phosphorylation in CRC Cells

YB-1 is a multifunctional protein overexpressed in colorectal cancer (CRC) and associated with chemoresistance. Its phosphorylation at S102 is mediated by the MAPK/ERK and PI3K/Akt pathways, with RSK being a key kinase involved researchgate.netmdpi.com. Studies have investigated the effect of this compound on YB-1 phosphorylation in CRC cells with different KRAS mutational statuses.

Data from experiments with KRAS wild-type SW48 and KRAS(G13D)-mutated HCT116 CRC cells treated with increasing concentrations of this compound demonstrated that this compound inhibits the phosphorylation of YB-1 at S102 researchgate.netmdpi.com. KRAS-mutated cells exhibited higher basal YB-1 phosphorylation compared to wild-type cells, requiring higher concentrations of this compound for complete inhibition researchgate.netmdpi.com. For instance, this compound completely inhibited phosphorylated YB-1 (P-YB-1) in SW48 cells at a concentration of 5 µM researchgate.net. While this compound effectively inhibited YB-1 phosphorylation, this inhibition was sometimes associated with the activation of Akt phosphorylation, suggesting potential compensatory mechanisms mdpi.com.

Acute Myeloid Leukemia (AML) Models

RSK activity is implicated in the proliferation and survival of leukemic cells, particularly in acute myeloid leukemia (AML) with specific genetic alterations.

RSK1 as an Exploitable Dependency in Myeloid Malignancies

RSK1 has been identified as a core dependency in FLT3-ITD AML researchgate.netnih.gov. Studies have shown that RSK1 perturbation can lead to marked apoptosis and abrogate the phosphorylation of FLT3 and associated downstream signaling cascades in FLT3-ITD AML cell lines researchgate.netnih.gov. This suggests that targeting RSK1 could be a therapeutic strategy in myeloid malignancies where this dependency exists researchgate.netnih.gov.

Efficacy in FLT3-ITD Mutated AML Cell Lines

This compound has been evaluated for its effects on AML cell lines, particularly those harboring the FLT3-ITD mutation, which is a common alteration associated with poor prognosis nih.govmdpi.com. Studies have shown that this compound can reduce the proliferation of AML cell lines dependent on FLT3-ITD nih.govresearchgate.net. While this compound and another RSK inhibitor, FMK, were shown to inhibit proliferation in FLT3-ITD expressing cells like MV4-11, this effect was also linked to an off-target inhibition of STAT5 phosphorylation, which is downstream of FLT3 nih.gov. This suggests a complex interplay of signaling pathways in these cells and highlights the need for further investigation into the precise mechanisms of action of RSK inhibitors in this context nih.govnih.gov.

Combination with Chemotherapeutic Agents (e.g., As2O3)

Research suggests that RSK1 may counteract the anti-leukemic effects of arsenic trioxide (As2O3) by being activated through a negative feedback loop semanticscholar.org. Combining an RSK1 inhibitor with As2O3 was found to result in more potent suppression of leukemic cells semanticscholar.org. This indicates that targeting RSK1 could enhance the anti-leukemic properties of As2O3, suggesting a potential combination therapeutic strategy in AML semanticscholar.org.

Other Cancer Types (e.g., Melanoma, Head and Neck Cancer, Prostate Cancer, Pediatric Medulloblastoma)

This compound and the concept of RSK inhibition have been explored in other cancer types where the MAPK pathway plays a significant role.

In melanoma, RSK1/2 are often upregulated and act as predominant targets of ERK, mediating resistance to chemotherapy and BRAF inhibition biorxiv.org. While some studies with non-selective RSK inhibitors showed anti-proliferative effects in melanoma cell lines, more selective inhibitors like LJH685 and this compound had varying effects, suggesting heterogeneity in RSK dependence among melanoma cell lines researchgate.netbiorxiv.orgresearchgate.net. This compound has shown anti-inflammatory effects in some melanoma cell lines, potentially linked to RSK inhibition biorxiv.orgresearchgate.net.

RSK has also been linked to drug resistance in prostate cancer nih.gov.

In pediatric medulloblastoma, RSK inhibition has been investigated as a strategy to overcome resistance to inhibition of the SHH pathway semanticscholar.org.

Inhibition of Anchorage-Independent Growth

Anchorage-independent growth is a hallmark of transformed cells and is often associated with increased tumorigenicity. This compound has been shown to inhibit anchorage-independent growth in certain cancer cell lines. Cellular inhibition of RSK and its phosphorylation of YB-1 on Ser102 correlate closely with inhibition of cell growth, particularly in an anchorage-independent growth setting, and in a subset of examined cell lines researchgate.netnih.govpdbj.org. For example, this compound suppressed the growth of triple-negative breast cancer (TNBC) cell lines in 3-dimensional soft agar cultures, a model for anchorage-independent growth nih.gov. This effect was attributed, at least in part, to the inhibition of YB-1 phosphorylation nih.gov. This compound also reduced growth in soft agar and colony-forming assays in H358 cells caymanchem.com.

Non-Oncology Applications

Studies have explored the efficacy of this compound in modulating biological processes relevant to immunological contexts, inflammation, muscular dystrophy, and bone restoration and repair. bertin-bioreagent.com

Immunological Contexts (e.g., B cell IL-10 production)

This compound has been shown to influence immune responses, particularly in the context of B cell function. Research indicates that RSK signaling plays a central role in regulating interleukin-10 (IL-10) production in B cells. nih.gov IL-10 is a key immunosuppressive cytokine produced by various immune cells, including B cells, which helps to inhibit cell-mediated immunity and inflammation. nih.govresearchgate.net

Studies using the RSK inhibitor this compound have demonstrated a reduction in the induction of IL-10 mRNA and primary transcript in lipopolysaccharide (LPS)-stimulated peritoneal B cells from wild-type mice. nih.gov This suggests that this compound, by inhibiting RSK, can decrease the capacity of B cells to produce this regulatory cytokine. nih.gov

Cell TypeStimulusTreatmentEffect on IL-10 mRNA Induction
Peritoneal B cellsLPSThis compoundReduced

In contrast, RSK inhibition by this compound did not affect LPS-induced IL-10 production in peritoneal macrophages, highlighting a differential control of IL-10 induction by RSK in different immune cell types. nih.gov

Inflammation

This compound has demonstrated anti-inflammatory effects in certain preclinical models. Studies have shown that selective RSK inhibitors, including this compound, can have dose-dependent anti-inflammatory effects in specific cell lines, such as A-375 cells. researchgate.netbiorxiv.org This suggests that targeting RSK with compounds like this compound may offer a strategy for mitigating inflammatory responses. researchgate.netbiorxiv.org

Muscular Dystrophy

Preclinical drug discovery efforts are underway to investigate this compound in the area of muscular dystrophy. bertin-bioreagent.com While specific detailed research findings on this compound's efficacy in muscular dystrophy models were not extensively available in the search results, the exploration of RSK inhibitors in this context is supported by the known roles of signaling pathways, including MAPK downstream effectors like RSK, in muscle integrity and disease progression. nih.govfirstwordpharma.com

Bone Restoration and Repair

This compound is also being explored in preclinical drug discovery for its potential in bone restoration and repair. bertin-bioreagent.com The involvement of various signaling pathways, including those downstream of receptor tyrosine kinases and G-protein coupled receptors that converge on RSK, are relevant to cellular processes involved in bone remodeling and repair. researchgate.net While specific data on this compound's effects on bone in preclinical models were not detailed in the provided search snippets, its inclusion in this area of research indicates a potential therapeutic interest. bertin-bioreagent.com

Conclusion

Summary of LJI308's Significance in RSK Inhibition Research

This compound is recognized as a potent pan-inhibitor of the RSK family, demonstrating low nanomolar inhibitory activity against multiple RSK isoforms. Specifically, it exhibits IC50 values of 6 nM for RSK1, 4 nM for RSK2, and 13 nM for RSK3, highlighting its efficacy in blocking the kinase activity of these key isoforms. medchemexpress.com A crucial aspect of this compound's mechanism is its ability to inhibit the phosphorylation of RSK itself, as well as its downstream substrate, Y-box binding protein 1 (YB-1). medchemexpress.com Inhibition of YB-1 phosphorylation is considered a relevant pharmacodynamic marker for RSK inhibition. tandfonline.com

Research utilizing this compound has significantly advanced the understanding of RSK's involvement in cancer progression and drug resistance, particularly in challenging subtypes like triple-negative breast cancer (TNBC). Studies have shown that this compound can potently suppress the growth of TNBC cell lines. rndsystems.com A notable finding is this compound's capacity to target and eliminate cancer stem cells (CSCs). researchgate.netctdbase.orgnih.gov CSCs are often implicated in mediating resistance to conventional chemotherapy and contributing to tumor relapse. ctdbase.orgnih.gov By effectively reducing the CSC population, this compound demonstrated a potential strategy to overcome chemoresistance and achieve more durable responses in preclinical models. ctdbase.orgnih.gov Furthermore, this compound has been shown to selectively impact transformed cells while exhibiting minimal effects on non-tumorigenic cells, suggesting a potential therapeutic window. ctdbase.orgnih.gov

This compound, alongside other experimental inhibitors like SL0101 and BI-D1870, has served as a valuable research tool to delineate the specific roles of RSK isoforms and their downstream effectors in various cellular contexts and disease models. tandfonline.comtandfonline.com While this compound demonstrated potent in vitro and cellular activity, its clinical translation has been limited, partly due to pharmacokinetic properties, a challenge commonly encountered in the development of early-stage kinase inhibitors. tandfonline.comtandfonline.com Nevertheless, the insights gained from studies with this compound have been instrumental in validating RSK as a viable therapeutic target and informing the development of subsequent generations of RSK inhibitors with improved pharmacological profiles.

The following table summarizes the inhibitory potency of this compound against key RSK isoforms:

TargetIC50 (nM)
RSK16
RSK24
RSK313

Data derived from in vitro kinase assays. medchemexpress.com

Prospects for RSK-Targeted Therapies in Precision Medicine

The accumulated research, significantly propelled by the use of chemical probes like this compound, underscores the promising prospects for RSK-targeted therapies within the framework of precision medicine. Given the frequent hyperactivation of the Ras/ERK/RSK pathway in a wide spectrum of cancers, inhibiting RSK presents a compelling strategy to impede tumor growth, induce programmed cell death (apoptosis), and enhance the effectiveness of existing treatments. patsnap.com

RSK inhibitors are currently being explored for their therapeutic potential across various cancer types, including but not limited to breast cancer (particularly TNBC), melanoma, prostate cancer, and certain hematological malignancies like myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML). researchgate.netpatsnap.comphoenixmd.caresearchgate.netresearchgate.netnih.gov Beyond direct effects on cancer cell proliferation and survival, RSK inhibition is also being investigated for its potential to modulate the tumor microenvironment. Emerging evidence suggests that inhibiting RSK can suppress the expression of programmed death-ligand 1 (PD-L1), which could potentially enhance the infiltration of tumor-infiltrating lymphocytes and render "cold" tumors more responsive to immunotherapy. tandfonline.comtandfonline.com

A key aspect of advancing RSK-targeted therapy in precision medicine involves the identification of predictive biomarkers. Research indicates that elevated expression of RSK2, for instance, may serve as a marker to identify patient populations most likely to benefit from RSK inhibition. tandfonline.comphoenixmd.ca This aligns with the principles of precision medicine, aiming to tailor treatments to patients based on the molecular characteristics of their tumors.

Furthermore, RSK inhibitors hold promise in overcoming mechanisms of resistance to other targeted therapies, such as inhibitors of MEK or CDK4/6. tandfonline.comphoenixmd.cabiorxiv.org By targeting a downstream node in critical signaling pathways, RSK inhibition can potentially circumvent resistance mechanisms that arise from pathway reactivation or rewiring.

While this compound contributed significantly to the foundational research, the field has progressed with the development of newer RSK inhibitors, such as PMD-026, which have advanced into clinical trials (Phase I/Ib and Phase II). phoenixmd.cafrontiersin.orgtandfonline.comprecisionmedicineonline.com These later-stage inhibitors aim to address the pharmacokinetic limitations of earlier compounds and demonstrate the clinical feasibility of targeting RSK. Early clinical data with PMD-026 in metastatic breast cancer have shown promising results, including extended progression-free survival in heavily pre-treated patients and a potentially more favorable safety profile compared to inhibitors of upstream kinases. phoenixmd.cafrontiersin.orgtandfonline.com

The continued exploration of RSK biology, the development of more selective and potent inhibitors targeting specific RSK isoforms, and the identification of reliable biomarkers are crucial steps towards fully realizing the potential of RSK-targeted therapies in providing more effective and personalized treatment options for patients. The foundational work with compounds like this compound has been indispensable in paving the way for these ongoing advancements.

Pharmacological and Toxicological Considerations for Lji308 Excluding Dosage/administration & Chemical/physical Properties

Selectivity for Transformed vs. Non-Tumorigenic Cells

Research indicates that LJI308 demonstrates selectivity for transformed cells compared to non-tumorigenic cells. Studies involving triple-negative breast cancer (TNBC) cell lines, such as HTRY-LT, MDA-MB-231, and SUM149, showed that this compound effectively decreased cell viability in these transformed lines. nih.govresearchgate.net Notably, treatment with this compound at concentrations ranging from 1 to 10 µM decreased the viability of HTRY-LT cells by up to 90%. researchgate.net In contrast, this compound exhibited little to no effect on the viability of non-tumorigenic parental human mammary epithelial cells (HMECs or HTRZ control cells) even after several days of treatment. nih.govresearchgate.netnih.gov This suggests a preferential targeting of cancer cells by this compound. The decrease in cell growth and viability observed in transformed cells treated with this compound has been attributed, at least in part, to the induction of apoptosis. nih.govnih.gov

Toxicological Information (Acute Toxicity, Irritation, Sensitization)

Based on available safety data, specific toxicological information regarding this compound has been reported. For primary irritant effects, this compound is indicated to have no irritant effect on the skin. caymanchem.com Similarly, it is reported to have no irritating effect on the eye. caymanchem.com Regarding sensitization, no sensitizing effects of this compound are known. caymanchem.com Information on acute toxicity is not further detailed in the reviewed safety data. caymanchem.com

Stability and Reactivity (Chemical Stability, Hazardous Reactions, Incompatible Materials, Decomposition Products)

This compound is considered chemically stable when stored at room temperature in closed containers under normal storage and handling conditions. caymanchem.com No dangerous reactions are known to occur with this compound. caymanchem.com Conditions to avoid are not further specified, but incompatible materials are identified as strong oxidizing agents and strong reducing agents. caymanchem.com No dangerous decomposition products are known. caymanchem.com

Carcinogenicity Assessment (IARC, NTP, OSHA-Ca listings)

Assessments by major programs and agencies regarding the carcinogenicity of this compound indicate that it is not currently listed as a carcinogen. This compound is not listed by the International Agency for Research on Cancer (IARC). caymanchem.com It is also not listed in the National Toxicology Program (NTP) Report on Carcinogens. caymanchem.com Furthermore, this compound is not listed under the Occupational Safety & Health Administration (OSHA-Ca) carcinogen listings. caymanchem.comepa.govepa.gov

Ecological Toxicity

Information regarding the ecological toxicity of this compound is limited based on the available data. No further relevant information is available concerning aquatic toxicity, persistence and degradability, bioaccumulative potential, or mobility in soil. caymanchem.com According to a self-assessment, this compound is classified as slightly hazardous for water (Water hazard class 1). caymanchem.com It is advised not to allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems. caymanchem.com

Challenges and Future Directions in Rsk Inhibitor Development

Addressing Pharmacokinetic Limitations of LJI308 and Related Compounds

A significant hurdle in translating current generation RSK inhibitors, including this compound and other compounds like BI-D1870 and LJH685, into clinical use has been their suboptimal pharmacokinetic (PK) profiles. researchgate.nettandfonline.comresearchgate.net These limitations can include poor oral bioavailability, rapid clearance, and insufficient exposure at the tumor site, which restrict their in vivo efficacy and clinical utility. researchgate.nettandfonline.comresearchgate.nettandfonline.com For instance, LJH685, despite being a potent RSK inhibitor, demonstrated a short half-life and poor oral exposure in rats, limiting its use primarily to in vitro studies. tandfonline.com

Efforts to overcome these PK limitations are ongoing. This involves the design and synthesis of novel RSK inhibitors with improved drug-like properties, including enhanced solubility, cell permeability, and metabolic stability. tandfonline.com The goal is to develop compounds that can achieve and maintain therapeutic concentrations in target tissues after administration, particularly via oral routes, which are preferred for patient convenience. tandfonline.comtandfonline.com The development of PMD-026, an orally bioavailable pan-RSK inhibitor currently in clinical trials, represents a step forward in addressing these PK challenges. researchgate.netmdpi.com

Development of Isoform-Specific RSK Inhibitors

The RSK family consists of four isoforms (RSK1, RSK2, RSK3, and RSK4), which share a high degree of homology in their kinase domains but can have overlapping and distinct functions depending on the cellular context and tissue type. mdpi.comnih.govfrontiersin.org While pan-RSK inhibitors like this compound target multiple isoforms, there is a growing recognition that developing isoform-specific inhibitors could offer significant advantages. mdpi.comconsensus.app

Targeting specific RSK isoforms might improve therapeutic outcomes by selectively inhibiting the isoforms driving tumor growth or resistance in a particular cancer type, while potentially reducing off-target effects associated with inhibiting other isoforms that may have different or even tumor-suppressive roles. nih.govconsensus.app For example, RSK1 and RSK2 are generally associated with tumor promotion, while RSK3 and RSK4 may act as tumor suppressors in certain contexts. consensus.app

Developing isoform-specific inhibitors is challenging due to the high similarity of the RSK kinase domains. nih.govfrontiersin.org However, research into the structural differences between isoforms and their interactions with inhibitors, such as studies with the RSK1/2 specific inhibitor SL0101, provides insights that can guide the design of more selective compounds. nih.gov Identifying tumor-specific RSK substrates, such as YB-1, may also help refine targeted therapies and predict response. consensus.app

Combination Therapy Strategies

Given the complexity of cancer signaling networks and the potential for acquired resistance, combining RSK inhibitors with other therapeutic agents is a promising strategy to enhance efficacy and overcome resistance mechanisms. consensus.appresearchgate.net Preclinical studies with this compound and other RSK inhibitors have explored various combination approaches.

Synergistic Effects with Conventional Chemotherapy

RSK activation has been linked to chemoresistance in various cancer types. nih.gov Inhibiting RSK with compounds like this compound has shown potential to overcome this resistance, particularly by targeting cancer stem cells (CSCs), which are often resistant to conventional chemotherapy. nih.govoncotarget.com

Studies have demonstrated synergistic effects when RSK inhibitors are combined with conventional chemotherapeutic agents. For instance, combining RSK inhibitors with drugs like 5-fluorouracil, gefitinib, or doxorubicin (B1662922) has been shown to significantly decrease cancer cell viability. nih.gov This suggests that incorporating RSK inhibitors into existing chemotherapy regimens could improve treatment responses and potentially lead to more durable remissions. nih.gov

Combinations with Other Targeted Agents (e.g., AKT inhibitors, FLT3 inhibitors, MEK inhibitors)

Crosstalk between the MAPK/ERK/RSK and PI3K/Akt pathways is well-established, and targeting both pathways simultaneously can lead to enhanced anti-tumor effects. researchgate.netnih.gov Inhibition of RSK can sometimes lead to compensatory activation of AKT, diminishing the effect of RSK inhibition alone. researchgate.netnih.gov Combining RSK inhibitors like this compound with AKT inhibitors such as MK2206 has demonstrated enhanced antiproliferative effects compared to single-agent treatment in preclinical models. nih.gov This dual targeting strategy can be more effective in blocking cell proliferation and overcoming resistance mediated by pathway compensation. researchgate.netnih.gov

RSK inhibitors have also been investigated in combination with inhibitors targeting other kinases involved in cancer progression. In acute myeloid leukemia (AML) with FLT3-ITD mutations, which activate the RAS/MAPK pathway, combining the RSK inhibitor LJH685 with the FLT3 inhibitor FF-10101 or with Daunorubicin showed synergistic anti-leukemia effects in cell lines. nih.gov this compound and LJH685 have also been shown to inhibit FLT3-ITD-dependent proliferation of AML cells. ashpublications.orgnih.gov

While MEK inhibitors target an upstream component of the MAPK pathway, combining them with RSK inhibitors or targeting RSK downstream of MEK may offer advantages, such as avoiding positive feedback loops that can reactivate AKT. aacrjournals.org

Potential with Immunotherapy

Emerging research suggests a potential for combining RSK inhibition with immunotherapy. RSK inhibition may influence the tumor microenvironment and enhance the effectiveness of immunotherapeutic approaches. For example, RSK inhibition has been reported to potentially suppress PD-L1 expression, which could lead to increased infiltration of tumor-infiltrating lymphocytes and potentially turn "cold" tumors into "hot" tumors, making them more responsive to immunotherapy. tandfonline.com The RSK inhibitor PMD-026 has been reported to increase MHC-I expression in a melanoma model, which is important for recognition of cancer cells by CD8+ T cells. tandfonline.com Further research is needed to fully elucidate the mechanisms and clinical potential of combining RSK inhibitors with immunotherapy.

Clinical Translation Potential of RSK Inhibitors

Despite the challenges, the preclinical data supporting the role of RSK in cancer and the promising results from combination studies highlight the clinical translation potential of RSK inhibitors. tandfonline.comfrontiersin.orgconsensus.appnih.gov While early RSK inhibitors like this compound faced PK limitations that hindered their clinical advancement, the development of newer compounds with improved properties, such as PMD-026, is paving the way for clinical evaluation. tandfonline.comresearchgate.nettandfonline.commdpi.com

PMD-026 is the first orally bioavailable RSK inhibitor to enter clinical trials, specifically phase I/Ib for metastatic breast cancer. researchgate.netmdpi.com This represents a significant step towards evaluating the safety and efficacy of targeting RSK in a clinical setting. mdpi.comfrontiersin.org The rationale for targeting RSK in cancer is strong due to its involvement in proliferation, survival, and resistance. consensus.appnih.gov Future clinical trials will likely explore RSK inhibitors as single agents and in combination with other therapies, including chemotherapy, targeted agents, and immunotherapy, to determine their optimal use in different cancer types and patient populations. consensus.appconsensus.app The identification of predictive biomarkers, such as the phosphorylation status of RSK substrates like YB-1, may help identify patients most likely to benefit from RSK-targeted therapies. tandfonline.comconsensus.app

Data Tables:

Compound NameRSK1 IC₅₀ (nM)RSK2 IC₅₀ (nM)RSK3 IC₅₀ (nM)RSK4 IC₅₀ (nM)PubChem CID
This compound6 medchemexpress.com4 medchemexpress.com13 medchemexpress.comSelective bertin-bioreagent.com118704762 nih.govymilab.com
BI-D187031 dcchemicals.com24 dcchemicals.com18 dcchemicals.com15 dcchemicals.com25023738 mrc.ac.uk
LJH6856 medchemexpress.com5 medchemexpress.com4 medchemexpress.comNot specified in sourceNot specified in source
SL010189 medchemexpress.comSelective for RSK1/2 nih.govmedchemexpress.comNot specified in sourceNot specified in source10459196 mrc.ac.uk
PMD-0262 dcchemicals.com0.7 dcchemicals.com0.9 dcchemicals.com2 dcchemicals.comNot specified in source

Note: IC₅₀ values may vary slightly depending on the assay conditions and source.

Ongoing Clinical Trials for RSK Inhibitors (e.g., PMD-026)

Despite the challenges, progress is being made in the clinical evaluation of RSK inhibitors. PMD-026, for instance, is an orally bioavailable pan-RSK inhibitor that has been investigated in clinical trials for breast cancer. wustl.edumycancergenome.orgclinicaltrialsarena.com PMD-026 is a first-in-class small molecule kinase inhibitor that targets and inhibits RSK subtypes 1-4, with notable selectivity for RSK2. mycancergenome.org Clinical trials, such as the Phase 2 Dauntless-1 trial, are evaluating PMD-026 in combination with other therapies for specific breast cancer subtypes, aiming to address issues like resistance to existing treatments. clinicaltrialvanguard.com These ongoing trials represent significant steps toward assessing the clinical utility of RSK inhibition. wustl.educlinicaltrialvanguard.com

Elucidating Heterogeneity of RSK Dependence in Cancer

Research utilizing RSK inhibitors has been instrumental in revealing the heterogeneous nature of RSK dependence across different cancer types and even within subsets of cancer cells. researchgate.netnih.govaacrjournals.org Studies have shown that the degree to which cancer cell growth is inhibited by RSK antagonists can vary significantly. researchgate.netnih.gov This heterogeneity underscores the complexity of RSK signaling in malignancy and highlights the need for a deeper understanding of the specific contexts in which tumors are reliant on RSK activity for their growth and survival. researchgate.netnih.gov Selective RSK inhibitors are crucial for dissecting these context-dependent roles.

Further Exploration of RSK Substrates and Functional Roles in Diverse Cellular Contexts

RSK proteins phosphorylate a wide array of cytoplasmic and nuclear substrates, influencing numerous cellular processes beyond proliferation and survival, including transcription, translation, cell cycle progression, and migration. oaepublish.commdpi.comfrontiersin.orgimrpress.com The specific substrates and functional consequences of RSK activity can vary depending on the cellular context and the specific RSK isoform involved. frontiersin.orgnih.govresearchgate.net Continued research is essential to fully map the landscape of RSK substrates and to understand how RSK isoforms contribute to diverse cellular functions in both normal and diseased states. oaepublish.commdpi.comfrontiersin.orgimrpress.comnih.gov This exploration is vital for identifying the most relevant targets for therapeutic intervention and predicting potential off-target effects.

Role of this compound as a Research Tool and Biological Probe

This compound is recognized as a potent and selective pan-ribosomal S6 kinase (RSK) inhibitor and has served as a valuable research tool and biological probe in the study of RSK function. researchgate.netnih.govscbt.comrndsystems.comtocris.comcancer-research-network.com It demonstrates potent inhibitory activity against RSK1, RSK2, and RSK3. rndsystems.comcancer-research-network.commedchemexpress.com this compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of RSK, thereby preventing RSK activation and the subsequent phosphorylation of its downstream substrates. scbt.com

The use of this compound in research has significantly contributed to understanding RSK-mediated signaling pathways. It has been employed to inhibit the phosphorylation of key RSK substrates, such as Y-box binding protein 1 (YB-1), which is involved in cell proliferation, survival, and drug resistance. researchgate.netnih.govrndsystems.comcancer-research-network.commedchemexpress.comcaymanchem.comtandfonline.comnih.gov By inhibiting YB-1 phosphorylation, this compound has helped researchers investigate the role of this substrate in various cellular processes and in the context of cancer. researchgate.netnih.govrndsystems.comcancer-research-network.commedchemexpress.comcaymanchem.comtandfonline.comnih.gov

Studies utilizing this compound have also provided insights into the heterogeneous dependence on RSK in different cancer cell lines. researchgate.netnih.govaacrjournals.org Its application has revealed dynamic functional responses to RSK inhibition, underscoring the varied reliance on RSK signaling in MAPK-driven cancers. researchgate.netnih.govaacrjournals.org Furthermore, this compound has been used to explore the functional consequences of RSK inhibition in cellular processes like proliferation and survival, particularly in cancer models such as triple-negative breast cancer cell lines, where it has shown the ability to suppress growth. rndsystems.comtocris.comcaymanchem.comresearchgate.net Its use has also extended to investigating the role of RSK in DNA damage response and its impact on proteins like KDM4B. d-nb.info

Q & A

Q. What is the primary mechanism of action of LJI308 in targeting chemoresistant cancer cells?

this compound specifically inhibits p90 ribosomal S6 kinase (RSK), a key regulator of cancer stem cell (CSC) survival pathways. By blocking RSK activity, it disrupts CSC maintenance and sensitizes triple-negative breast cancer (TNBC) cells to chemotherapy. Notably, this compound exhibits selectivity for transformed cells, sparing non-tumorigenic human mammary epithelial cells (HMECs) .

Q. Which experimental models are commonly used to evaluate this compound efficacy in preclinical studies?

Standard models include TNBC cell lines (e.g., MDA-MB-231, SUM149) and chemoresistant derivatives (e.g., HTRZ, HTRY-LT1/2). Dose-response experiments typically use this compound concentrations ranging from 0.1 to 10 μM, with cell viability assessed via ATP-based assays (e.g., CellTiter-Glo) at 72 hours post-treatment .

Q. What are the key parameters for designing a cell viability assay with this compound?

  • Use ATP-based assays to measure metabolic activity.
  • Include a dose-response curve (e.g., 0–10 μM) with triplicate technical replicates.
  • Normalize data to untreated controls and account for plate-edge effects.
  • Validate results with complementary assays (e.g., apoptosis markers, clonogenic survival) .

Q. How does this compound selectivity for cancer cells influence experimental design?

Prioritize comparative studies between tumorigenic (e.g., HTRY-LT1) and non-tumorigenic (e.g., parental HMECs) cell lines. Include IC50 calculations and assess off-target effects using kinase profiling panels .

Advanced Research Questions

Q. How can researchers address contradictions in reported this compound efficacy across different cancer models?

  • Variable CSC Prevalence: Stratify models based on CSC markers (e.g., ALDH1, CD44+/CD24−).
  • RSK Isoform Specificity: Quantify RSK1/2/3 expression via qPCR or western blot.
  • Microenvironment Factors: Co-culture with fibroblasts or immune cells to mimic in vivo conditions.
  • Data Validation: Use orthogonal methods (e.g., RNAi knockdown) to confirm RSK dependency .

Q. What methodological considerations are critical for integrating this compound with existing therapies?

  • Sequential vs. Concurrent Administration: Test timing effects (e.g., pre-treatment with this compound followed by paclitaxel).
  • Synergy Analysis: Apply the Chou-Talalay combination index method.
  • CSC Monitoring: Use flow cytometry for CSC marker quantification post-treatment .

Q. How should researchers design in vivo studies to evaluate this compound’s impact on tumor dissemination?

  • Model Selection: Use patient-derived xenografts (PDXs) or orthotopic TNBC models.
  • Dosing Optimization: Conduct pharmacokinetic studies to determine effective plasma concentrations.
  • Endpoint Analysis: Measure metastatic burden via bioluminescence imaging and immunohistochemistry for CSC markers .

Q. What strategies resolve data inconsistencies in this compound’s dose-response relationships?

  • Normalization: Adjust for baseline viability differences between cell lines.
  • Hill Slope Analysis: Evaluate cooperativity in dose-response curves.
  • Outlier Detection: Apply Grubbs’ test to exclude non-physiological responses .

Data Analysis and Reporting

Q. How should raw data from this compound experiments be processed and presented?

  • Raw Data Inclusion: Place large datasets (e.g., viability measurements across 10 concentrations) in appendices.
  • Processed Data: Highlight key results (e.g., IC50 values) in main figures with error bars (SEM).
  • Uncertainty Reporting: Detail instrument precision (e.g., plate reader CV <5%) and biological variability .

Q. What frameworks guide the formulation of rigorous research questions for this compound studies?

  • PICO Framework: Define Population (e.g., TNBC CSCs), Intervention (this compound dose), Comparison (vehicle control), Outcome (viability reduction).
  • FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.